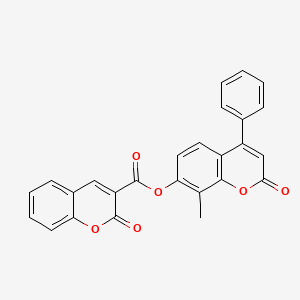
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate, also known as coumarin-derivative, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate varies depending on its application. In medicine, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In agriculture, this compound has been shown to inhibit the growth of certain pests and to regulate plant growth. In materials science, the mechanism of action of this compound is related to its photochromic properties, which allow it to change color upon exposure to light.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate vary depending on its application. In medicine, this compound has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. It has also been shown to have potential as a drug delivery system and as a fluorescent probe for imaging applications. In agriculture, this compound has been shown to inhibit the growth of certain pests and to regulate plant growth. In materials science, the biochemical and physiological effects of this compound are related to its photochromic properties, which allow it to change color upon exposure to light.
Advantages and Limitations for Lab Experiments
The advantages of using 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate in lab experiments include its potential as a versatile compound with applications in various fields. Its synthesis method is relatively simple and can be carried out using common laboratory equipment. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
For research on 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate include further studies on its mechanism of action, potential applications in medicine, agriculture, and materials science, and the development of new synthesis methods. Additionally, further studies on the potential toxicity of this compound and its effects on the environment are needed to fully understand its impact on human health and the ecosystem.
Synthesis Methods
The synthesis method of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate involves the reaction of 7-hydroxy-8-methylcoumarin and 3-oxo-2H-chromene-2-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid and is typically refluxed for several hours until the desired product is obtained.
Scientific Research Applications
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a drug delivery system and as a fluorescent probe for imaging applications. In agriculture, this compound has been studied for its potential use as a pesticide and as a plant growth regulator. In materials science, this compound has been studied for its potential use as a photochromic material and as a component in organic electronic devices.
properties
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O6/c1-15-21(30-25(28)20-13-17-9-5-6-10-22(17)31-26(20)29)12-11-18-19(14-23(27)32-24(15)18)16-7-3-2-4-8-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPYAIBQSPOJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4877374.png)
![4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4877376.png)
![2-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4877380.png)
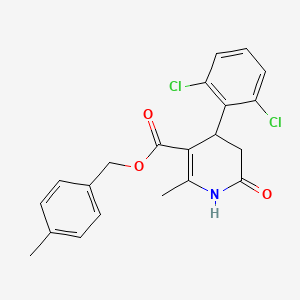
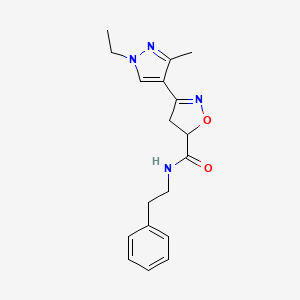
![2-[(4-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4877409.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4877433.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)
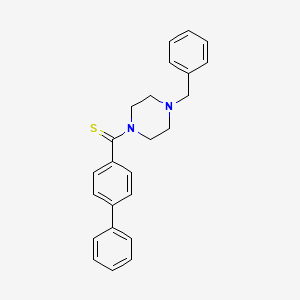
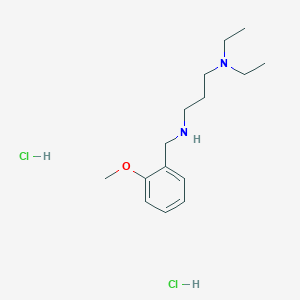
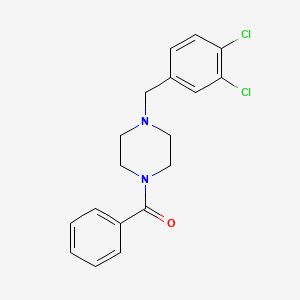
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4877456.png)
![4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide](/img/structure/B4877468.png)